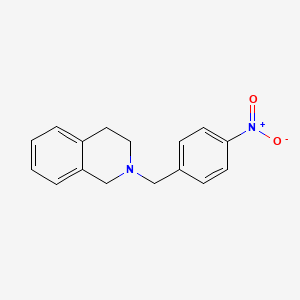

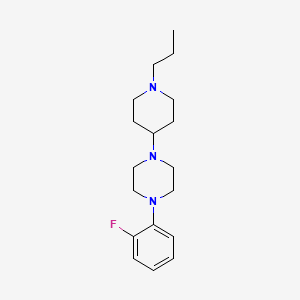

![molecular formula C21H19NO2 B5645939 N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)

N-[4'-(benzyloxy)-4-biphenylyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to N-[4'-(benzyloxy)-4-biphenylyl]acetamide often involves palladium-catalyzed arylation processes. For instance, the palladium-catalyzed, selective monoarylation of ortho-C-H bonds of various benzamides has been realized using directing groups, showcasing the versatility and efficiency of palladium-catalyzed reactions in synthesizing biaryl amide derivatives with potential structural similarities to N-[4'-(benzyloxy)-4-biphenylyl]acetamide (Reddy et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-[4'-(benzyloxy)-4-biphenylyl]acetamide, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, reveals non-planar discrete molecules linked by intermolecular N-H⋯O and O-H⋯O hydrogen bonds. This indicates the significance of hydrogen bonding in the crystal packing and stability of these molecules (Davis & Healy, 2010).

Chemical Reactions and Properties

N-[4'-(benzyloxy)-4-biphenylyl]acetamide derivatives undergo various chemical reactions, including silylation, which leads to the formation of silaheterocyclic benzoxazasiloles. These reactions are essential for modifying the chemical structure and properties of the compound for specific applications. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to silaheterocyclic compounds, demonstrating the chemical reactivity and potential for chemical modifications of acetamide derivatives (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties, including solvatochromism and phase structures, of compounds related to N-[4'-(benzyloxy)-4-biphenylyl]acetamide, provide insights into their solubility, crystallinity, and optical properties. Solvatochromism and the effect of bifurcate hydrogen bonds on IR spectra and dipole moments in solutions have been studied, indicating the complex interactions and stability of these compounds in different solvents (Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties of N-[4'-(benzyloxy)-4-biphenylyl]acetamide derivatives, such as reactivity towards silylation and carbonylation, are pivotal in understanding their functionality and potential applications. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot highlights the potential for efficient synthesis and functionalization of acetamide derivatives (Vavasori et al., 2023).

Propriétés

IUPAC Name |

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16(23)22-20-11-7-18(8-12-20)19-9-13-21(14-10-19)24-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIAZIYULPZGDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

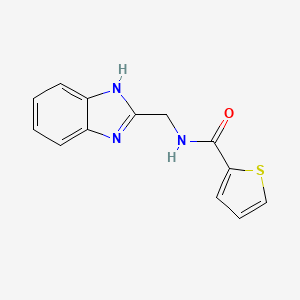

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)

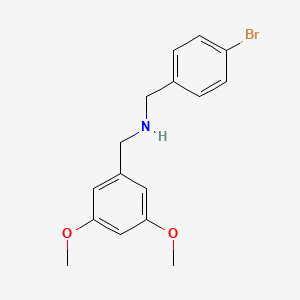

![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)

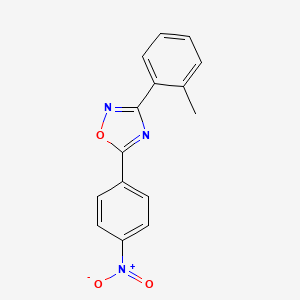

![2-(3-methyl-2-buten-1-yl)-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)

![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)

![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)

![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)

![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)